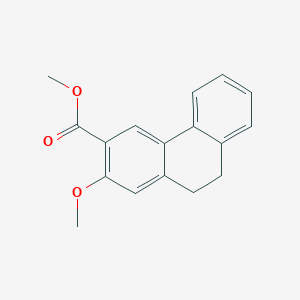![molecular formula C17H33PSi2 B14422449 (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane CAS No. 85336-29-4](/img/structure/B14422449.png)
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a 2,4,6-trimethylphenyl group and two trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane typically involves the reaction of 2,4,6-trimethylphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process is optimized to minimize waste and environmental impact, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Coupling Reactions: It is used as a ligand in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and nucleophiles are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products with high yields
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane is used as a ligand in various catalytic processes. Its ability to stabilize transition metal complexes makes it valuable in homogeneous catalysis .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role as a photoinitiator in polymerization reactions enhances the efficiency and quality of the final products .
Mécanisme D'action
The mechanism of action of (2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane involves its interaction with metal centers in catalytic processes. The phosphane group donates electron density to the metal, stabilizing the complex and facilitating various chemical transformations. The trimethylsilyl groups provide steric hindrance, influencing the selectivity and reactivity of the catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in dental composites.
Tris(2,4,6-trimethylphenyl)phosphine: Known for its strong Lewis-basic properties and used as an organocatalyst.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Utilized in UV curable coatings.
Uniqueness
(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane stands out due to its unique combination of steric and electronic properties. The presence of both trimethylsilyl and trimethylphenyl groups provides a balance of stability and reactivity, making it versatile in various chemical applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
| 85336-29-4 | |
Formule moléculaire |
C17H33PSi2 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
(2,4,6-trimethylphenyl)-bis(trimethylsilylmethyl)phosphane |
InChI |
InChI=1S/C17H33PSi2/c1-14-10-15(2)17(16(3)11-14)18(12-19(4,5)6)13-20(7,8)9/h10-11H,12-13H2,1-9H3 |
Clé InChI |
ARBKOCVUAYCYPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P(C[Si](C)(C)C)C[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)

![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
